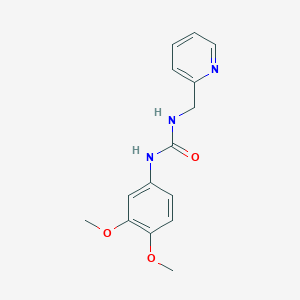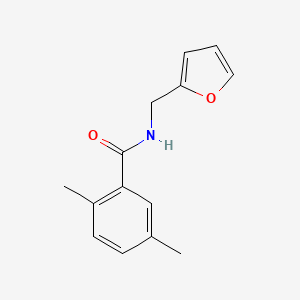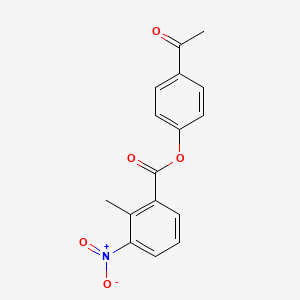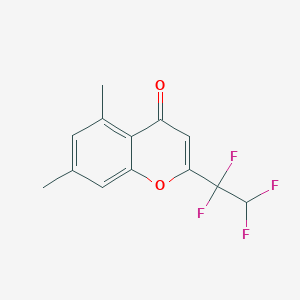
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dichlorophenyl)ethanone (6-chloro-2-methyl-4-pyrimidinyl)hydrazone, commonly known as DPEP, is a chemical compound that has been widely studied for its potential applications in scientific research. DPEP is a hydrazone derivative that is synthesized through a simple and efficient method, making it a popular choice for various laboratory experiments. In
科学的研究の応用
DPEP has been widely studied for its potential applications in scientific research. It has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of various inflammatory diseases. DPEP has also been studied for its antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics. Additionally, DPEP has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.
作用機序
The mechanism of action of DPEP is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins involved in various cellular processes. This inhibition leads to the suppression of various biological pathways, resulting in the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
DPEP has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes involved in the inflammatory response. DPEP has also been shown to have antibacterial and antifungal properties, making it effective against various bacterial and fungal infections. Additionally, DPEP has been shown to have anticancer properties, making it effective against various types of cancer cells.
実験室実験の利点と制限
DPEP has several advantages for laboratory experiments. It is synthesized through a simple and efficient method, making it a cost-effective option for various experiments. Additionally, DPEP has been shown to have various biological activities, making it a versatile compound for various applications. However, there are also limitations to using DPEP in laboratory experiments. Its mechanism of action is not fully understood, and its potential side effects are not well studied.
将来の方向性
There are several future directions for the study of DPEP. One potential direction is to further explore its anti-inflammatory properties and its potential as a treatment for various inflammatory diseases. Another potential direction is to study its antibacterial and antifungal properties and its potential as a new antibiotic. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects. Overall, DPEP has great potential for various scientific research applications and warrants further investigation.
合成法
DPEP is synthesized through a simple and efficient method that involves the reaction of 3,4-dichlorophenylacetic acid with thionyl chloride to form 1-(3,4-dichlorophenyl)ethanone. This intermediate is then reacted with 6-chloro-2-methyl-4-pyrimidinylhydrazine to form DPEP. The overall yield of this synthesis method is high, making it a cost-effective option for laboratory experiments.
特性
IUPAC Name |
6-chloro-N-[(E)-1-(3,4-dichlorophenyl)ethylideneamino]-2-methylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11Cl3N4/c1-7(9-3-4-10(14)11(15)5-9)19-20-13-6-12(16)17-8(2)18-13/h3-6H,1-2H3,(H,17,18,20)/b19-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REKARQWIKGGHFJ-FBCYGCLPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)Cl)NN=C(C)C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=CC(=N1)Cl)N/N=C(\C)/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11Cl3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-methyl-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B5815010.png)

![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-nitrobenzamide](/img/structure/B5815020.png)
![methyl [3-methyl-5-(4-methylbenzylidene)-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B5815031.png)


![N~1~,N~1~-dimethyl-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5815059.png)

![N-(5-chloro-2-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5815082.png)

